(4-dimethylsilylphenyl)-dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

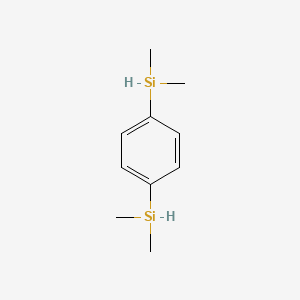

(4-dimethylsilylphenyl)-dimethylsilane: is an organosilicon compound with the chemical formula C12H22Si2 . This compound features two dimethylsilyl groups attached to a benzene ring at the 1,4-positions. . This compound is a colorless to light yellow liquid with an aromatic odor similar to benzene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

From Chlorodimethylsilane and 1,4-Dichlorobenzene:

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (4-dimethylsilylphenyl)-dimethylsilane can undergo oxidation reactions, typically forming silanol derivatives.

Reduction: This compound can be reduced under specific conditions to form various silane derivatives.

Substitution: It can undergo substitution reactions where the dimethylsilyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Various silane derivatives.

Substitution: Functionalized benzene derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Precursor for Silicon Carbide Coating: Used in the development of silicon carbide coatings through plasma-assisted chemical vapor deposition processes.

Quantitative NMR Spectroscopy: Acts as a secondary standard in quantitative NMR spectroscopy.

Biology and Medicine:

Biocompatible Materials: Research into its potential use in biocompatible materials due to its unique chemical properties.

Industry:

Mecanismo De Acción

Mechanism:

- The compound exerts its effects primarily through its ability to form stable bonds with other molecules, facilitating various chemical reactions.

Molecular Targets and Pathways: It interacts with molecular targets such as other silanes and organic compounds, participating in pathways that lead to the formation of complex organosilicon compounds.

Comparación Con Compuestos Similares

1,4-Bis(dimethylvinylsilyl)benzene: Similar structure but with vinyl groups instead of dimethyl groups.

1,4-Bis(trimethylsilyl)benzene: Another similar compound with trimethylsilyl groups.

Uniqueness:

Actividad Biológica

(4-Dimethylsilylphenyl)-dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound's structure is characterized by a dimethylsilyl group attached to a phenyl ring, which influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been studied for its efficacy against bacterial strains, showing potential in inhibiting growth without releasing toxic byproducts .

- Anticancer Activity : Preliminary studies suggest that this silane may possess anticancer properties, although detailed mechanisms remain to be elucidated.

The biological activity of this compound can be attributed to its ability to interact with cellular components. The dimethylsilyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers. This interaction may lead to disruption of cellular functions and induction of apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus .

Case Study 2: Anticancer Potential

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 24 |

| MCF-7 (Breast Cancer) | 30 | 24 |

| A549 (Lung Cancer) | 28 | 24 |

These results suggest that the compound has a promising role in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Propiedades

IUPAC Name |

(4-dimethylsilylphenyl)-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8,11-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQERVIARWMHFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=C(C=C1)[SiH](C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-01-9 |

Source

|

| Record name | 1,4-Bis(dimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2488-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.